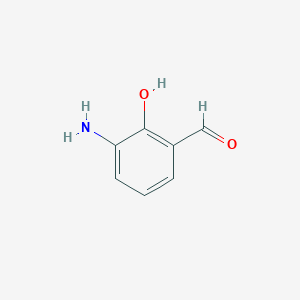
(9-Ethyl-9h-fluoren-9-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile is an organic compound that features a fluorenyl group attached to a malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile typically involves the reaction of 9-ethylfluorene with malononitrile under specific conditions. One common method is the Knoevenagel condensation, where 9-ethylfluorene is reacted with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism by which 2-(9-Ethyl-9H-fluoren-9-yl)malononitrile exerts its effects depends on its specific application. In organic electronics, the compound’s ability to participate in π-conjugation and electron transport is crucial. The fluorenyl group provides rigidity and planarity, enhancing the compound’s electronic properties. In biological applications, the compound may interact with specific molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
9-Ethylfluorene: Lacks the malononitrile group, making it less versatile in chemical reactions.
Fluorenone: An oxidized form of fluorene, used in different applications.
Fluorenylidene derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
2-(9-Ethyl-9H-fluoren-9-yl)malononitrile is unique due to the presence of both the fluorenyl and malononitrile groups. This combination imparts distinct electronic properties, making it valuable in organic electronics and materials science. The compound’s ability to undergo various chemical transformations also enhances its utility in synthetic chemistry .
Properties
CAS No. |
6360-72-1 |
|---|---|
Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
2-(9-ethylfluoren-9-yl)propanedinitrile |
InChI |
InChI=1S/C18H14N2/c1-2-18(13(11-19)12-20)16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,2H2,1H3 |
InChI Key |
PPQISRAYGODEEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



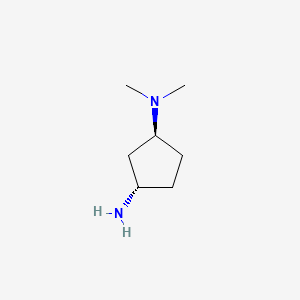

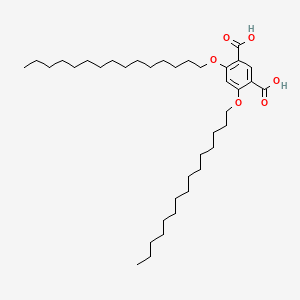
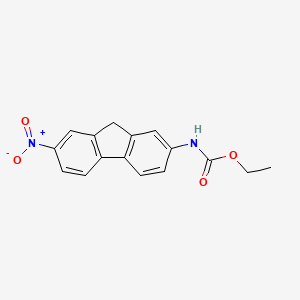
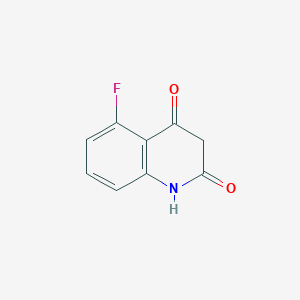
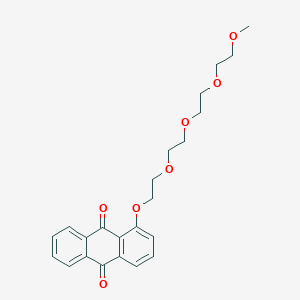
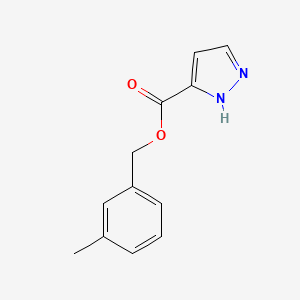
![6,9,15,17,22-pentazapentacyclo[12.8.0.02,7.08,13.016,21]docosa-1(22),2(7),3,5,8(13),9,11,14,16(21),17,19-undecaene](/img/structure/B13143883.png)
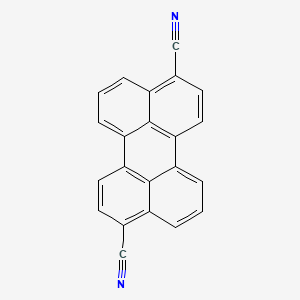

![[2,2'-Bithiazole]-4,4'-dicarboxylicacid](/img/structure/B13143902.png)
![Diphenyl(spiro[fluorene-9,7'-fluoreno[4,3-b]benzofuran]-3'-yl)phosphine](/img/structure/B13143914.png)
